1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUYLKZKULMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate diketones or β-ketoesters.
Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate undergoes cyclization with quinoline derivatives under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of Substituents:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable processes. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorophenyl groups efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities .
Scientific Research Applications
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Chemical Biology: It is utilized in chemical biology research to probe cellular processes and identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6)
- Core Structure: Pyrazolo[3,4-b]quinoline.
- Substituents : 4-Chlorophenyl (position 4), fluorine (position 6), methyl (position 3).
- Key Differences : The pyrazole ring is fused at the [3,4-b] position instead of [4,3-c], and a methyl group replaces the 4-fluorophenyl group.
3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline Derivatives
- Core Structure: Pyrazolo[4,3-c]quinoline.
- Substituents: Amino group at position 3 and substituted anilines at position 3.
- For example, 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) shows IC$_{50}$ = 0.28 µM against LPS-induced NO production, outperforming the target compound in potency .
Quinoline-Pyrazolopyridine Hybrids
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-1-(4-methylquinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (5p)
- Core Structure: Pyrazolo[3,4-b]pyridine fused with quinoline.
- Substituents: 4-Chlorophenyl, 4-fluorophenyl, and methylquinoline groups.
- 160–163°C) but lacks specificity data .
Pyrano[2,3-c]pyrazol Derivatives
4-(6-Amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (5b)
- Core Structure: Pyrano[2,3-c]pyrazol.
- Substituents: 4-Fluorophenyl, methyl, and phenol groups.
- Key Differences: A pyran ring replaces the quinoline backbone, reducing aromaticity and altering solubility.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Table 2: Substituent Effects on Bioactivity
Research Findings and Implications
- Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines with amino groups (e.g., 2i) exhibit superior NO inhibition compared to halogenated derivatives, suggesting that hydrogen-bond donors are critical for potency .
- Antimalarial Potential: Chlorophenyl and fluorophenyl substituents in pyrazolo[3,4-b]pyridine hybrids (e.g., 5p) correlate with antimalarial activity, though mechanistic details remain unclear .
- Thermal/Optical Stability: Fluorine and methyl groups in pyrazolo[3,4-b]quinolines (e.g., F6) enhance thermal stability, making them suitable for material science applications .
Biological Activity
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two fluorinated phenyl rings and a pyrazoloquinoline core, which contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds in this class can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition is primarily mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Key Findings:
- Inhibition of NO Production: The compound showed IC50 values comparable to established anti-inflammatory agents.
- Mechanism of Action: The anti-inflammatory effects are linked to the structural features of the compound, particularly the presence of halogen substituents which enhance activity.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation.
Case Study:
A specific derivative exhibited cytotoxicity against several cancer cell lines with an IC50 value in the low micromolar range. The selectivity index was favorable, indicating lower toxicity to normal cells compared to cancer cells.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.2 | >10 |
| This compound | HeLa (Cervical Cancer) | 7.8 | >8 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies suggest that it may be effective against various strains of bacteria due to its ability to disrupt bacterial cell wall synthesis.
Research Findings:
- Minimum Inhibitory Concentration (MIC): The compound displayed MIC values in the range of 32-128 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism: The presence of fluorine atoms is believed to enhance membrane permeability, allowing better penetration into bacterial cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinoline derivatives is significantly influenced by their structural characteristics. Research has shown that:
- Halogen Substituents: The introduction of halogens (e.g., Cl and F) at specific positions enhances biological activity.
- Substitution Patterns: Para-substitution on the phenyl rings tends to yield compounds with higher potency compared to ortho or meta substitutions.
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, describes using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by nucleophilic substitution with fluorophenyl groups and cyclization to form the pyrazoloquinoline core. Key intermediates are characterized via:
Q. What spectroscopic and computational methods are used to resolve structural ambiguities in substituted pyrazoloquinolines?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configurations and confirms intramolecular cyclization patterns .
- Density Functional Theory (DFT) calculations predict electronic properties and optimize geometry for comparison with experimental data .
- HSQC and HMBC NMR experiments map long-range carbon-proton correlations to distinguish between positional isomers .
Q. How do substituents like fluorine and chlorophenyl groups influence the compound’s physicochemical properties?
- Fluorine atoms enhance metabolic stability and bioavailability via reduced CYP450 metabolism. The 4-fluorophenyl group increases lipophilicity (logP ~3.5), improving membrane permeability .
- Chlorophenyl groups contribute to π-π stacking interactions in crystal lattices, as observed in X-ray structures of analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields when steric hindrance from 4-fluorophenyl/4-chlorophenyl groups impedes cyclization?
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Bulky base selection : Use DBU instead of K₂CO₃ to deprotonate intermediates and facilitate cyclization under milder conditions .
- Solvent screening : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates .
Q. What strategies address contradictions in biological activity data across pyrazoloquinoline analogs?
- Dose-response profiling : Re-evaluate IC₅₀ values using standardized assays (e.g., antimalarial activity in Plasmodium falciparum 3D7 strain) to rule out false positives .
- Metabolite identification : Use LC-MS to detect rapid degradation of unstable analogs, which may explain inconsistent activity .
- Co-crystallization studies : Resolve target-binding modes (e.g., EGFR inhibition) to clarify structure-activity relationships (SAR) .
Q. How can researchers design experiments to probe the compound’s potential as an EGFR inhibitor?
- Kinase selectivity panels : Screen against 100+ kinases to identify off-target effects .
- Molecular dynamics simulations : Model binding to EGFR’s ATP pocket (e.g., using GROMACS) to predict resistance mutations (e.g., T790M) .
- In vivo pharmacokinetics : Assess oral bioavailability in rodent models, focusing on AUC and Cmax parameters .
Q. What methodologies validate the regioselectivity of halogenation in pyrazoloquinoline synthesis?
- Isotopic labeling : Introduce ¹⁸F at specific positions to track halogenation pathways via PET imaging .
- Competition experiments : Compare reaction rates of 4-chlorophenyl vs. 2-chlorophenyl derivatives under identical conditions .
- SC-XRD : Resolve halogen positioning in crystal structures to confirm regiochemical outcomes .
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura cross-coupling steps for aryl-substituted pyrazoloquinolines?
- Pd catalyst optimization : Use XPhos Pd G3 instead of Pd(PPh₃)₄ to reduce catalyst loading (0.5 mol%) and improve turnover .
- Boronic acid purification : Pre-dry boronic acids at 80°C to prevent hydrolysis during coupling .
- Oxygen-free conditions : Conduct reactions under argon to minimize Pd black formation .
Methodological Guidelines
Q. What protocols ensure reproducibility in biological assays for pyrazoloquinoline derivatives?
- Cell line validation : Authenticate cancer cell lines (e.g., MDA-MB-231) via STR profiling .
- Control compounds : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) as benchmarks .
- Data normalization : Express activity as % inhibition relative to vehicle-treated controls to minimize plate-to-plate variability .
Q. How should researchers analyze metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
